molecular formula C22H26N2O4S2 B2918481 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide CAS No. 2034472-53-0

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2918481
CAS No.: 2034472-53-0
M. Wt: 446.58
InChI Key: YRVQOLSCQZDJKK-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound with a molecular formula of C20H21NO4S2 This compound features a benzothiophene moiety, a hydroxypropyl group, and a diethylsulfamoyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The benzothiophene core can be reduced to form a dihydrobenzothiophene derivative.

    Substitution: The benzamide structure can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of dihydrobenzothiophene derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylsulfamoyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure

The compound can be characterized by the following structural formula:

N 2 1 benzothiophen 2 yl 2 hydroxypropyl 4 diethylsulfamoyl benzamide\text{N 2 1 benzothiophen 2 yl 2 hydroxypropyl 4 diethylsulfamoyl benzamide}

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives containing benzothiazole and benzimidazole nuclei have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) using both 2D and 3D culture methods .

Key Findings:

  • Cell Lines Tested: A549, HCC827, NCI-H358.
  • Assays Used: MTS cytotoxicity and BrdU proliferation assays.
  • IC50 Values:
    • A549: 6.75±0.19μM6.75\pm 0.19\,\mu M
    • HCC827: 6.26±0.33μM6.26\pm 0.33\,\mu M
    • NCI-H358: 6.48±0.11μM6.48\pm 0.11\,\mu M

These findings suggest that the compound may inhibit cell proliferation effectively while maintaining lower toxicity levels compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

In addition to its antitumor properties, the compound's antimicrobial activity has also been evaluated. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli indicated that certain derivatives possess significant antibacterial effects .

Antimicrobial Testing Results:

  • Methods Used: Broth microdilution testing according to CLSI guidelines.
  • Effective Compounds: Several derivatives demonstrated notable activity against both bacterial strains.

The biological activity of this compound is believed to involve interaction with DNA. Compounds in this class often bind within the minor groove of DNA, which may disrupt cellular processes such as replication and transcription .

Case Studies and Research Findings

  • Study on Antitumor Efficacy:
    • Objective: To evaluate the cytotoxic effects of the compound on lung cancer cell lines.
    • Results: Significant inhibition of cell growth was observed in both 2D and 3D cultures, with higher efficacy noted in the 2D format.
  • Antimicrobial Studies:
    • Objective: To assess the antibacterial properties against common pathogens.
    • Results: Certain derivatives exhibited strong antibacterial activity, indicating potential for development into therapeutic agents for infections.

Data Summary Table

Activity TypeCell Line/PathogenAssay TypeIC50 Value (μM)
AntitumorA549MTS Cytotoxicity6.75 ± 0.19
AntitumorHCC827MTS Cytotoxicity6.26 ± 0.33
AntitumorNCI-H358MTS Cytotoxicity6.48 ± 0.11
AntimicrobialStaphylococcus aureusBroth MicrodilutionActive
AntimicrobialEscherichia coliBroth MicrodilutionActive

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-4-24(5-2)30(27,28)18-12-10-16(11-13-18)21(25)23-15-22(3,26)20-14-17-8-6-7-9-19(17)29-20/h6-14,26H,4-5,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVQOLSCQZDJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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